molecular formula C15H14N2O B352188 1-(2-Phenoxyethyl)benzimidazole CAS No. 26706-06-9

1-(2-Phenoxyethyl)benzimidazole

Cat. No. B352188
CAS RN: 26706-06-9
M. Wt: 238.28g/mol
InChI Key: ZXIXGRUPESYHJD-UHFFFAOYSA-N
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Description

“1-(2-Phenoxyethyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid . The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular formula of “1-(2-Phenoxyethyl)benzimidazole” is C15H14N2O . The structure of benzimidazole can be viewed as the fusion of the aromatic compound benzene and imidazole .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazole derivatives have been synthesized from the basic moiety to involving in large applications especially in medicinal fields .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in form of tabular crystals . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .

Future Directions

Benzimidazole and its derivatives have been intensively studied for their extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

properties

IUPAC Name

1-(2-phenoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-13(7-3-1)18-11-10-17-12-16-14-8-4-5-9-15(14)17/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIXGRUPESYHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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